molecular formula C15H26O2 B14077501 6,10-Dimethylundeca-5,9-dien-2-yl acetate CAS No. 91482-37-0

6,10-Dimethylundeca-5,9-dien-2-yl acetate

Cat. No.: B14077501
CAS No.: 91482-37-0
M. Wt: 238.37 g/mol
InChI Key: BXGLLMNDXKACMT-UHFFFAOYSA-N
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Description

6,10-Dimethylundeca-5,9-dien-2-yl acetate is an organic compound with the molecular formula C15H26O2 . It is also known by other names such as (E)-6,10-dimethylundeca-5,9-dien-2-yl acetate and 5,9-Undecadien-2-ol, 6,10-dimethyl-, acetate . This compound is characterized by its pleasant citrus-like aroma and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

6,10-Dimethylundeca-5,9-dien-2-yl acetate can be synthesized through an esterification reaction. One common method involves the reaction of 6,10-dimethyl-5,9-undecadien-2-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification reaction takes place. The product is then purified through distillation to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

6,10-Dimethylundeca-5,9-dien-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,10-Dimethylundeca-5,9-dien-2-yl acetate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Widely used in the fragrance industry due to its pleasant aroma

Mechanism of Action

The mechanism of action of 6,10-Dimethylundeca-5,9-dien-2-yl acetate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to a cascade of biochemical events. For example, its antimicrobial activity may involve disrupting the cell membrane of microorganisms, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,10-Dimethylundeca-5,9-dien-2-yl acetate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its combination of a long carbon chain with multiple double bonds and an acetate group makes it particularly valuable in applications requiring specific aromatic characteristics .

Properties

IUPAC Name

6,10-dimethylundeca-5,9-dien-2-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-12(2)8-6-9-13(3)10-7-11-14(4)17-15(5)16/h8,10,14H,6-7,9,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGLLMNDXKACMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052608
Record name 6,10-Dimethylundeca-5,9-dien-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91482-37-0
Record name 5,9-Undecadien-2-ol, 6,10-dimethyl-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91482-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,10-Dimethylundeca-5,9-dien-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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